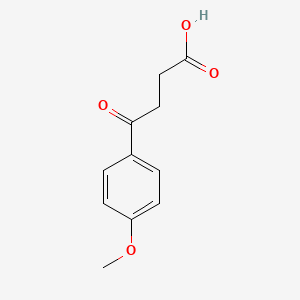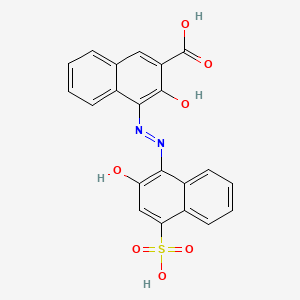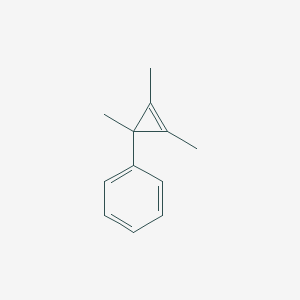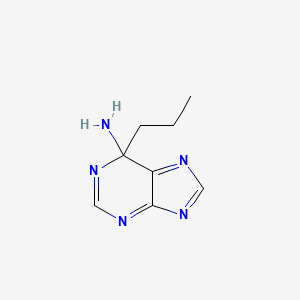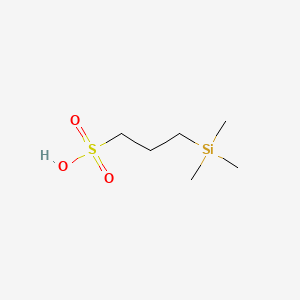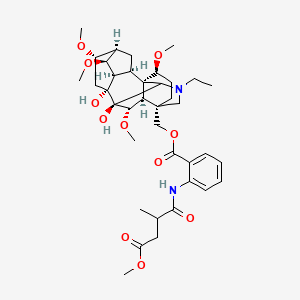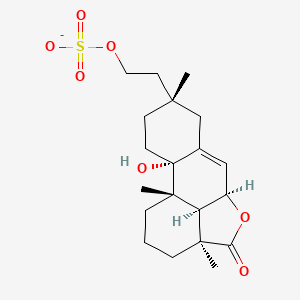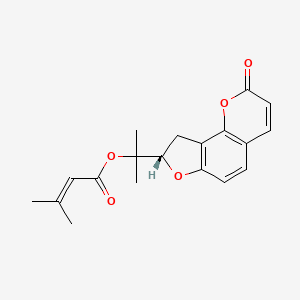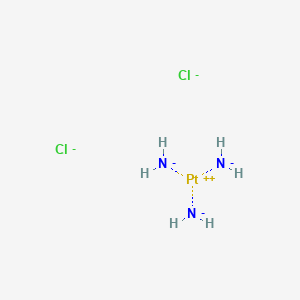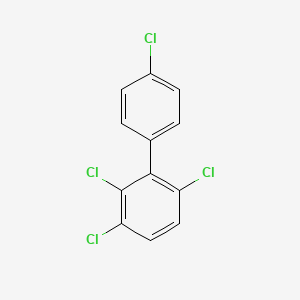
Astatane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Astatane can be synthesized by reacting astatine with hydrocarbons such as ethane. The reaction is as follows :
C2H6+At2→C2H5At+HAt
This reaction also produces the corresponding alkyl astatide, in this case, ethyl astatide (astatoethane) . Due to the high radioactivity and short half-life of astatine isotopes, hydrogen astatide is primarily produced in laboratories for research purposes .
Chemical Reactions Analysis
Astatane undergoes several types of chemical reactions, including:
-
Dissociation: : this compound can dissociate into hydrogen and astatine ions :
2HAt→H++At−+H−+At+→H2+At2
-
Oxidation and Reduction: : this compound can react with chlorine and bromine to form hydrogen chloride and hydrogen bromide, respectively :
Cl+HAt→HCl+At
Br+HAt→HBr+At
These reactions result in the formation of elemental hydrogen gas and astatine precipitate .
Scientific Research Applications
Due to its highly reactive and radioactive nature, hydrogen astatide is primarily used in scientific research. Its applications include :
Astatine Chemistry: Studies on the chemical properties and behavior of astatine.
Radioisotope Labeling: Used in radiopharmaceutical development for medical imaging and cancer treatment.
Radiopharmaceutical Development: Research on the potential use of astatine isotopes in targeted alpha-particle therapy for cancer treatment.
Mechanism of Action
The mechanism of action of hydrogen astatide involves its dissociation into hydrogen and astatine ions. The nearly equal electronegativity of hydrogen and astatine allows for the formation of both positive and negative ions . This dissociation can result in the formation of elemental hydrogen gas and astatine precipitate . Additionally, radiolysis from astatine nuclei can sever the H–At bonds .
Comparison with Similar Compounds
Astatane is similar to other hydrogen halides such as hydrogen fluoride (HF), hydrogen chloride (HCl), hydrogen bromide (HBr), and hydrogen iodide (HI) . it is unique due to the following reasons:
Radioactivity: Astatine is highly radioactive, making hydrogen astatide unstable and difficult to handle.
Strength: Hydroastatic acid is the strongest among the binary acids.
Rarity: Astatine is the rarest naturally occurring element, making hydrogen astatide extremely rare.
Similar compounds include:
- Hydrogen fluoride (HF)
- Hydrogen chloride (HCl)
- Hydrogen bromide (HBr)
- Hydrogen iodide (HI)
This compound stands out due to its unique properties and challenges associated with its handling and use in research.
Properties
Molecular Formula |
HAt AtH |
|---|---|
Molecular Weight |
210.9951 g/mol |
IUPAC Name |
astatane |
InChI |
InChI=1S/AtH/h1H |
InChI Key |
PGLQOBBPBPTBQS-UHFFFAOYSA-N |
SMILES |
[AtH] |
Canonical SMILES |
[AtH] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)
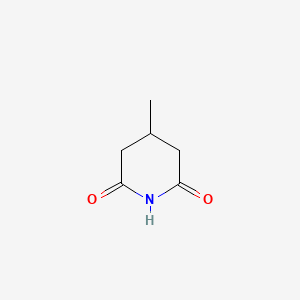
![[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfooxybenzoyl)oxy]tetrahydropyran-2-yl]methyl 3,4,5-trisulfooxybenzoate](/img/structure/B1221773.png)
